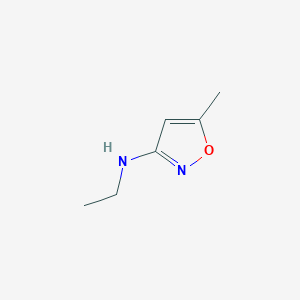
methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is a chemical compound belonging to the class of benzothiopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction involves the formation of a cyclic structure by intramolecular condensation, typically under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or sodium hydride, and the product is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or hydrazines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
- Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzothiopyran core and the presence of a carboxylate group make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H10O3S |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
methyl 4-oxo-2,3-dihydrothiochromene-8-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-14-11(13)8-4-2-3-7-9(12)5-6-15-10(7)8/h2-4H,5-6H2,1H3 |
Clave InChI |
NTVUFUVRUYHMKC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1SCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)







![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)




